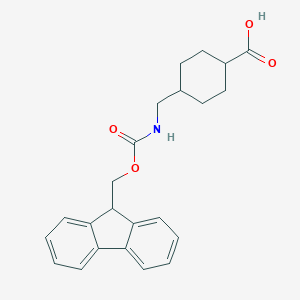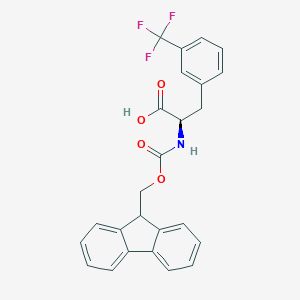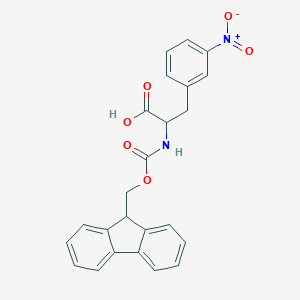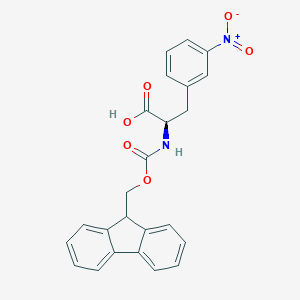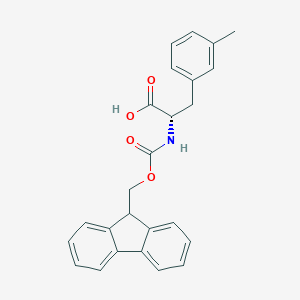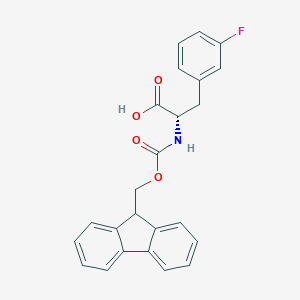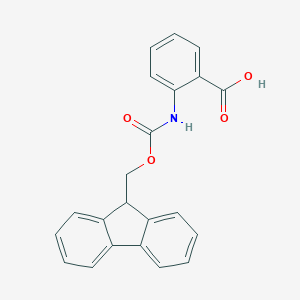
Fmoc-2-Abz-OH
説明
Fmoc-2-Abz-OH, also known as 2-(Fmoc-amino)benzoic acid or N-Fmoc-anthranilic acid, is an important organic intermediate . It has a molecular formula of C22H17NO4 and an average mass of 359.375 Da . It can be used in various fields including agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
While specific synthesis methods for Fmoc-2-Abz-OH were not found in the search results, it’s known that the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis
The molecular structure of Fmoc-2-Abz-OH consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to an anthranilic acid . The SMILES string representation of its structure isOC(=O)c1ccccc1NC(=O)OCC2c3ccccc3-c4ccccc24 . Physical And Chemical Properties Analysis
Fmoc-2-Abz-OH has a density of 1.4±0.1 g/cm3, a boiling point of 537.6±33.0 °C at 760 mmHg, and a flash point of 278.9±25.4 °C . It has 5 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . Its polar surface area is 76 Å2, and its molar volume is 265.8±3.0 cm3 .科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, Fmoc-2-Abz-OH is utilized for the design and development of new pharmaceutical compounds. Its role as an intermediate allows for the introduction of the Abz moiety into drug molecules, which can confer specific pharmacological properties. This is particularly relevant in the development of enzyme inhibitors and receptor modulators where precise structural modifications can lead to significant therapeutic benefits .
Bioconjugation
Fmoc-2-Abz-OH: finds application in bioconjugation techniques. It is used to attach various biomolecules to peptides or proteins, enhancing their properties or enabling them to be used as probes. For example, conjugating fluorescent dyes to peptides through the Abz group can facilitate the study of peptide interactions and dynamics within biological systems .
Material Science
In material science, Fmoc-2-Abz-OH can be incorporated into polymers to create materials with novel properties. The introduction of the Abz group into polymer chains can alter their physical characteristics, such as thermal stability and solubility, which is essential for developing new materials for industrial applications .
Analytical Chemistry
Fmoc-2-Abz-OH: is also important in analytical chemistry, where it is used as a standard or reference compound in chromatographic and spectroscopic analyses. Its well-defined structure and properties allow for accurate calibration and comparison in the analysis of complex peptide mixtures .
Antiviral Research
Lastly, Fmoc-2-Abz-OH has been mentioned in the context of antiviral research. It has potential applications in the synthesis of compounds that could act against viruses like the Variola virus, which causes smallpox. The development of new antiviral compounds is critical, especially considering the possibility of viral resistance to existing drugs .
Safety and Hazards
Fmoc-2-Abz-OH is considered hazardous by the OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing protective clothing and avoiding dust formation .
作用機序
Target of Action
Fluorenylmethyloxycarbonyl-2-Aminobenzoic Acid, also known as Fmoc-2-Abz-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-2-Abz-OH is the amine group of amino acids, which plays a crucial role in the formation of peptide bonds .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The use of Fmoc-2-Abz-OH in peptide synthesis affects the biochemical pathway of protein synthesis. By protecting the amine group during the synthesis process, Fmoc-2-Abz-OH allows for the controlled formation of peptide bonds, thereby enabling the creation of specific peptide sequences .
Pharmacokinetics
The pharmacokinetics of Fmoc-2-Abz-OH are largely determined by its use in peptide synthesis. As a protecting group, it is introduced and subsequently removed during the synthesis process . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are less relevant in the traditional sense.
Result of Action
The primary molecular effect of Fmoc-2-Abz-OH’s action is the protection of the amine group during peptide synthesis. This protection enables the controlled formation of peptide bonds, leading to the creation of specific peptide sequences . On a cellular level, the peptides synthesized using Fmoc-2-Abz-OH can have various effects depending on their specific sequences and structures.
Action Environment
The action of Fmoc-2-Abz-OH is influenced by various environmental factors. For instance, the efficiency of the Fmoc group’s introduction and removal can be affected by the pH and temperature of the reaction environment . Additionally, the stability of Fmoc-2-Abz-OH can be influenced by factors such as light and moisture .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19H,13H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAVPEPPAVHHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-Abz-OH | |
CAS RN |
150256-42-1 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










